molecular formula C12H22N2O3 B2952977 Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2243508-68-9

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Cat. No. B2952977
CAS RN: 2243508-68-9
M. Wt: 242.319
InChI Key: FGTAOVRUTRYISO-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by its IUPAC name, tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is characterized by a spirocyclic structure, which includes a seven-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight of this compound is 242.32 .

Scientific Research Applications

Synthesis and Derivatization

Synthesis Routes

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate and related compounds are synthesized through efficient and scalable routes, contributing to novel compounds that access chemical spaces complementary to piperidine ring systems. These synthetic pathways enable selective derivatization on azetidine and cyclobutane rings, offering a versatile entry into diverse chemical structures (Meyers et al., 2009).

Reagent Development

New reagents have been developed for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, such as tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD). These reagents facilitate the preparation of N-Boc-amino acids and their esters, enhancing synthetic efficiency and purity without racemization (Rao et al., 2017).

Biological Activity Studies

Anti-coronavirus Activity

Derivatives of spirocyclic compounds, including those related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, have been synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Certain derivatives demonstrated inhibition of coronavirus replication, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Conformational and Structural Analysis

Crystal Structure Analysis

The crystal structures of compounds related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate have been reported, providing insights into their molecular symmetry and conformation. For example, the structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and chair conformation, offering a foundation for further structural and conformational studies (Dong et al., 1999).

Advanced Synthetic Applications

Cascade Reactions

Photoredox-catalyzed cascade reactions involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate have established new pathways for assembling a range of 3-aminochromones under mild conditions. This demonstrates the utility of tert-butyl carbamate derivatives in complex synthetic sequences, expanding their applications in organic synthesis (Wang et al., 2022).

Mechanism of Action

The mechanism of action of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is not explicitly mentioned in the literature. It’s possible that the compound’s biological activity could be influenced by its unique spirocyclic structure .

properties

IUPAC Name

tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(13-7-9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTAOVRUTRYISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCOC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

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